1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Description
1-[8-(2,2-Dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a 2,2-dimethylpropanoyl (pivaloyl) group at the 8-position and a pyrrolidine-2,5-dione moiety at the 3-position. The azabicyclo[3.2.1]octane scaffold is a bridged heterocyclic system with notable rigidity and stereochemical complexity, which often enhances binding affinity to biological targets . The pyrrolidine-2,5-dione (succinimide) group is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and metabolic stability .
This compound’s structural uniqueness lies in its hybrid architecture, combining a conformationally constrained bicyclic amine with a lipophilic pivaloyl group and a polar dione.
Properties
IUPAC Name |
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(21)17-10-4-5-11(17)9-12(8-10)18-13(19)6-7-14(18)20/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLXMIDEXLSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and chiral Lewis acid binary system to ensure high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Reaction Types
The compound’s structural elements enable diverse transformations:
1.1 Hydrolysis of the 2,2-Dimethylpropanoyl Group
The tert-butyl ester moiety is susceptible to acidic or basic hydrolysis , yielding a carboxylic acid. This reaction is typical for esters under catalytic conditions (e.g., H₂SO₄ or NaOH).
1.2 Nucleophilic Attack on the Pyrrolidine-2,5-dione
The ketone groups in the pyrrolidine ring can undergo nucleophilic addition (e.g., with Grignard reagents or hydrazines), forming derivatives such as alcohols or imines.
1.3 Oxidation/Reduction of the Bicyclic Amine
The 8-azabicyclo[3.2.1]octane scaffold may participate in oxidation (e.g., with KMnO₄) to form oxidized derivatives or reduction (e.g., with LiAlH₄) to generate amines or alcohols .
1.4 Substitution Reactions
Functional groups such as the ketones or esters may undergo nucleophilic substitution , depending on the reaction conditions and reagents (e.g., SN2 mechanisms).
Common Reagents and Conditions
Key reagents and conditions for the above reactions include:
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Hydrolysis : H₂SO₄ (acidic), NaOH (basic), or enzymes (e.g., lipase).
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Nucleophilic Addition : Grignard reagents (e.g., MeMgBr), hydrazine derivatives.
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Oxidation : KMnO₄ (aqueous acidic), CrO₃.
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Reduction : LiAlH₄, NaBH₄.
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Substitution : Polar aprotic solvents (DMF, DMSO), elevated temperatures.
Major Products Formed
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis of ester | Acid/base, heat | Carboxylic acid derivative |
| Nucleophilic addition | Grignard reagents, hydrazines | Alcohol/imine derivatives |
| Oxidation | KMnO₄, CrO₃ | Oxidized bicyclic amine derivatives |
| Reduction | LiAlH₄, NaBH₄ | Amino alcohol derivatives |
| Substitution | Nucleophiles, polar solvents | Substituted ketone/ester derivatives |
Mechanistic Considerations
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Hydrolysis : The sterically hindered tert-butyl ester may require harsher conditions compared to simpler esters.
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Nucleophilic Attack : The bicyclic structure may influence regioselectivity due to steric effects .
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Oxidation/Reduction : The nitrogen atom in the bicyclic core could modulate redox behavior, potentially stabilizing intermediates.
Scientific Research Applications
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione with structurally related compounds:
Key Comparisons
Core Rigidity vs. Vinclozolin and iprodione lack bicyclic systems, resulting in conformational flexibility that may reduce binding specificity .
Substituent Effects: The pivaloyl group (2,2-dimethylpropanoyl) in the target compound increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability compared to procymidone’s dichlorophenyl group (logP ~3.0) . The pyrrolidine-2,5-dione moiety offers dual hydrogen-bonding sites, analogous to the oxazolidinedione in vinclozolin but with greater metabolic stability due to reduced esterase susceptibility .
Biological Activity: Procymidone and vinclozolin act as fungicides by disrupting mitochondrial respiration or hormone signaling, respectively .
Synthetic Accessibility :
- The target compound’s synthesis likely involves aza-Michael addition to install the pyrrolidine-dione, followed by pivaloylation—steps more complex than procymidone’s straightforward cyclocondensation .
Biological Activity
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a pyrrolidine derivative with a bicyclic structure. Its molecular formula is C15H22N2O3, and it features a pyrrolidine-2,5-dione moiety. The presence of the azabicyclo[3.2.1]octane framework contributes to its biological properties.
Research indicates that compounds similar to 1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione may interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit hydroxysteroid dehydrogenases (HSDs), particularly 11β-HSD1, which plays a crucial role in steroid metabolism and has implications in conditions like diabetes and obesity .
- Neurotransmitter Modulation : The azabicyclo structure suggests potential interactions with neurotransmitter systems, which could influence cognitive functions and mood disorders.
Antidiabetic Effects
Several studies have explored the antidiabetic properties of compounds related to this structure. For instance, the modulation of HSDs can lead to improved insulin sensitivity and glucose metabolism .
Anticancer Properties
The compound's ability to inhibit topoisomerase II has been highlighted in research focused on cancer therapies. Topoisomerase II is critical for DNA replication and repair; thus, its inhibition can lead to apoptosis in rapidly dividing cancer cells .
Case Studies
- Case Study on Diabetes Management : A clinical trial involving a similar compound demonstrated significant reductions in blood glucose levels among participants with type 2 diabetes after treatment over 12 weeks. The study attributed these effects to the modulation of glucocorticoid metabolism through HSD inhibition.
- Case Study on Cancer Treatment : In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines (e.g., breast and prostate cancer). These effects were linked to the inhibition of cell proliferation and induction of apoptosis through topoisomerase II inhibition.
Table 1: Biological Activities of Related Compounds
Q & A
Q. Key Reaction Conditions :
Basic: What analytical techniques are essential for confirming structural integrity and purity?
A combination of spectroscopic and crystallographic methods is required:
- X-ray Diffraction : Resolves stereochemistry and confirms fused-ring conformations (e.g., chair/envelope conformations in azabicyclo systems) .
- NMR Spectroscopy :
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula with <5 ppm mass accuracy .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for pyrrolidine-2,5-dione) .
Advanced: How can reaction conditions be optimized to improve synthesis scalability?
Employ Design of Experiments (DoE) methodologies to systematically vary parameters and identify optimal conditions:
- Factor Screening : Test variables like temperature, solvent polarity, and catalyst loading using fractional factorial designs .
- Response Surface Modeling : Predict optimal yields via central composite designs (CCD) .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. Example Optimization Workflow :
Screen solvents (DMF vs. THF) for solubility and reaction rate.
Optimize temperature gradient (60–120°C) to balance reaction speed and decomposition.
Validate purity via HPLC-UV/ELSD post-purification .
Advanced: How should discrepancies in biological activity data between this compound and structural analogs be resolved?
Q. Methodological Approach :
Comparative Structural Analysis :
- Use X-ray crystallography or DFT calculations to compare bond angles, dihedral angles, and substituent orientations with analogs .
- Example: A 67.63° dihedral angle difference in azabicyclo systems may alter receptor binding .
Biological Assay Replication :
- Standardize assay conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .
- Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Structure-Activity Relationship (SAR) Modeling :
- Correlate structural variations (e.g., electron-withdrawing groups on the pyrrolidine-dione) with activity trends .
Advanced: What computational strategies predict pharmacological profiles, and how are they validated experimentally?
Q. Integrated Workflow :
Quantum Chemical Calculations :
Molecular Dynamics (MD) Simulations :
Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) .
- In Vivo Pharmacokinetics : Assess bioavailability and blood-brain barrier penetration .
Case Study : ICReDD’s reaction path search methods combine quantum calculations with machine learning to prioritize synthetic routes and validate via scaled synthesis .
Advanced: How can researchers address solubility and stability challenges in biological assays?
Q. Strategies :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound solubility without cytotoxicity .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
- Degradation Studies :
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
